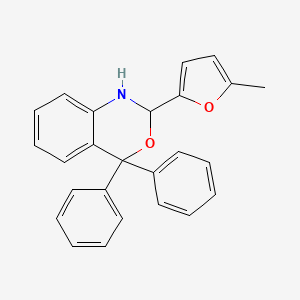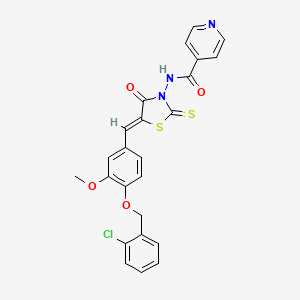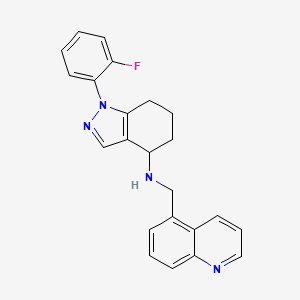![molecular formula C17H15N3O3 B5989084 4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5989084.png)
4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a pyridine ring, and a phenoxy group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated pyridine.
Coupling of the pyridine and oxazole rings: This step can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenated compounds and strong bases or acids can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide can be compared to other compounds with similar structures, such as:
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)oxazole-5-carboxamide: This compound has a similar oxazole ring but differs in the substituents attached to the ring.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound contains a pyrimidine ring and a piperazine group, making it structurally distinct but functionally similar in some applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-15(22-11-20-12)16(21)19-10-13-6-5-9-18-17(13)23-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOFWWJTYOHTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-{[4-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5989006.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5989009.png)
![2,4-dichloro-5-[(4-iodophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B5989016.png)
![2-(cyclopentylamino)-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5989027.png)

![2-{1-methyl-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B5989044.png)
![diethyl (amino{2-[4-(methylthio)benzylidene]hydrazino}methylene)malonate](/img/structure/B5989051.png)
![5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5989056.png)

![[1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5989086.png)
![N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5989090.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5989101.png)
![[5-[(3-Naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol](/img/structure/B5989105.png)

